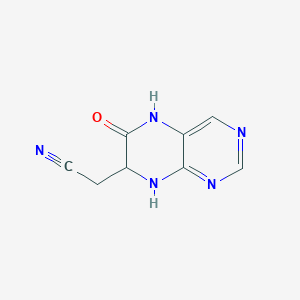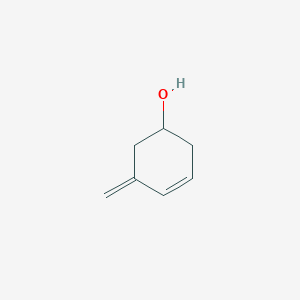
lithium;2-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;2-phenyl-1,3-dioxane is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and a phenyl group attached to the second carbon. The presence of lithium in the compound suggests it may have unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves the acetalization of aldehydes or ketones with diols in the presence of acid catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of molecular sieves or orthoesters can help in the effective removal of water formed during the reaction .
化学反应分析
Types of Reactions
Lithium;2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学研究应用
Lithium;2-phenyl-1,3-dioxane has several applications in scientific research:
作用机制
The mechanism of action of lithium;2-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The lithium ion can form complexes with various substrates, influencing the stability and reactivity of the compound. The dioxane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane with similar reactivity but different physical properties.
Tetrahydrofuran: A related compound with a five-membered ring containing one oxygen atom, used as a solvent and in polymer production.
Uniqueness
Lithium;2-phenyl-1,3-dioxane is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. The phenyl group also adds to its versatility in organic synthesis, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
110346-99-1 |
|---|---|
分子式 |
C10H11LiO2 |
分子量 |
170.2 g/mol |
IUPAC 名称 |
lithium;2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11O2.Li/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-2,5-6,10H,4,7-8H2;/q-1;+1 |
InChI 键 |
MEVNKRZBACDWAJ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1COC(OC1)C2=CC=C[C-]=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
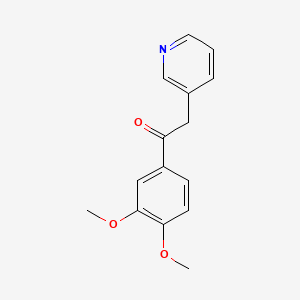
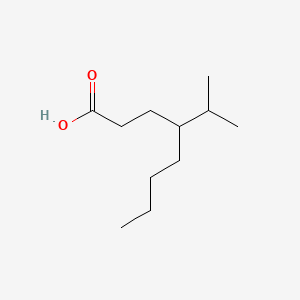
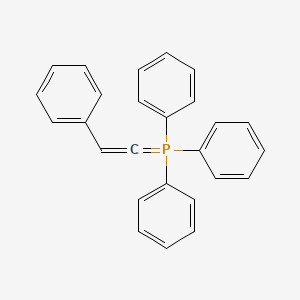
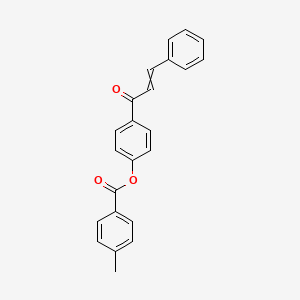
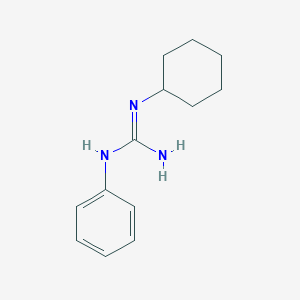
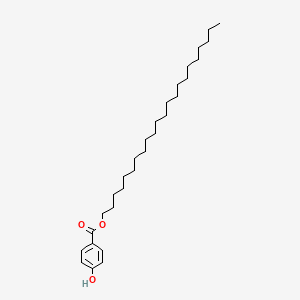
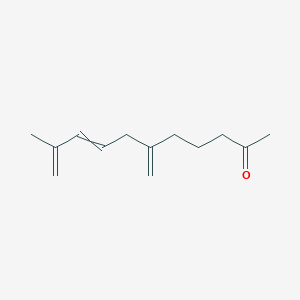
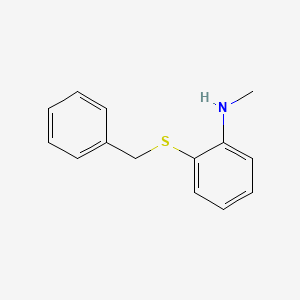
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
